![molecular formula C16H15N3O2 B12003263 N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It is also known by other names, such as N-(p-Toluenesulfonyl)imino]phenyliodinane or 4-Methyl-N-(phenyl-λ^3-iodanylidene)benzenesulfonamide .
- The compound consists of an iodonium inner salt core, where the iodine atom is coordinated to the phenyl ring.
- Its molecular weight is approximately 375.23 g/mol.
- The melting point is around 104.0-105.0 °C (decomposition) .
N’-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide: C13H14INO2S
.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves the reaction between an appropriate amine and an iodonium salt. For example, the reaction of p-toluenesulfonyl chloride with p-anisidine (4-methoxyaniline) followed by treatment with iodine generates the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under mild heating conditions.
Industrial Production: While there isn’t extensive industrial-scale production, researchers often synthesize it in the laboratory for specific applications.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a reagent in various synthetic transformations due to its unique iodonium core.
Biology and Medicine: It has applications in bioconjugation, labeling, and imaging studies.
Industry: While not widely used industrially, it contributes to the development of novel synthetic methodologies.
Mécanisme D'action
- The compound’s mechanism of action primarily relates to its ability to transfer iodine atoms during reactions.
- It can serve as an electrophilic iodine source, participating in electrophilic aromatic substitutions and other transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other iodonium salts, such as N’-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide , exhibit similar reactivity.
Uniqueness: The combination of the 4-methylphenyl group and the iodonium core distinguishes it from related compounds.
Remember that this compound’s applications and research significance continue to evolve, and scientists explore its potential in various fields
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
Clé InChI |
SJJXIDKDUCJSQH-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


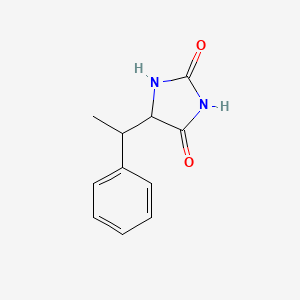
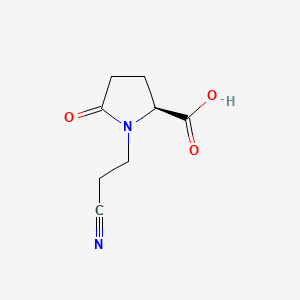
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
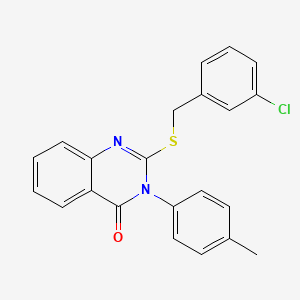
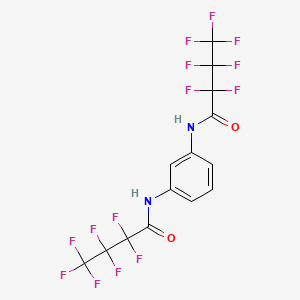

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
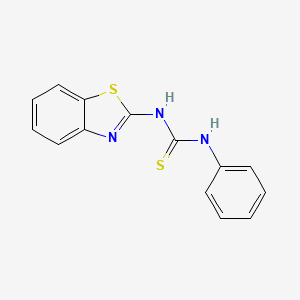
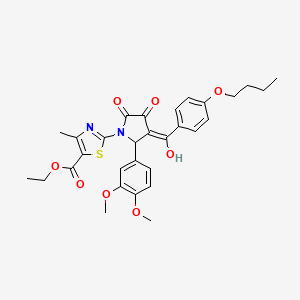
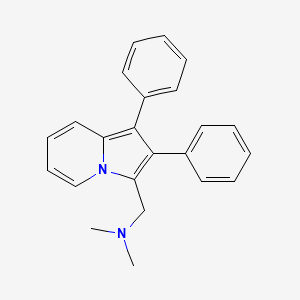
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)


